

Discovery and synthesis of Eniporide hydrochloride

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An In-Depth Technical Guide to the Discovery and Synthesis of Eniporide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eniporide hydrochloride is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a transmembrane protein crucial for intracellular pH and volume regulation. [1] In pathological conditions such as myocardial ischemia and reperfusion, the over-activation of NHE-1 is implicated in the cascade of events leading to cell injury and death. Eniporide was developed as a cardioprotective agent with the potential to mitigate the damage associated with acute myocardial infarction.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of Eniporide hydrochloride.

Discovery and Medicinal Chemistry

The development of selective NHE-1 inhibitors like Eniporide emerged from the understanding that while NHE-1 is essential for normal cellular function, its hyperactivity during ischemia-reperfusion contributes to intracellular sodium and subsequent calcium overload, leading to cardiac damage.[4] The medicinal chemistry strategy focused on developing compounds that could selectively inhibit NHE-1 over other NHE isoforms. This led to the exploration of various chemical scaffolds, with the acylguanidine class of compounds showing particular promise.



Eniporide belongs to this class of drugs, which were designed to have improved potency and selectivity for NHE-1.[5]

Synthesis of Eniporide Hydrochloride

While a detailed, step-by-step synthesis protocol for **Eniporide hydrochloride** is not readily available in the public domain, the general synthetic route for N-benzoylguanidine derivatives can be inferred from the chemical literature on related compounds. The synthesis would likely involve the coupling of a substituted benzoic acid with guanidine. A plausible, though generalized, synthetic scheme is presented below.

A Representative Synthetic Approach:

A key intermediate would be a suitably substituted benzoic acid, which would then be activated and reacted with guanidine to form the final product. The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.

- Step 1: Synthesis of the Benzoyl Moiety: The synthesis would likely begin with the construction of the substituted benzene ring containing the methyl, methylsulfonyl, and pyrrol-1-yl groups.
- Step 2: Guanidinylation: The carboxylic acid of the benzoyl moiety would be activated, for example, by conversion to an acyl chloride or using a peptide coupling agent, followed by reaction with guanidine.
- Step 3: Salt Formation: The resulting free base of Eniporide would then be treated with a solution of hydrogen chloride in a suitable solvent to precipitate **Eniporide hydrochloride**.

Mechanism of Action

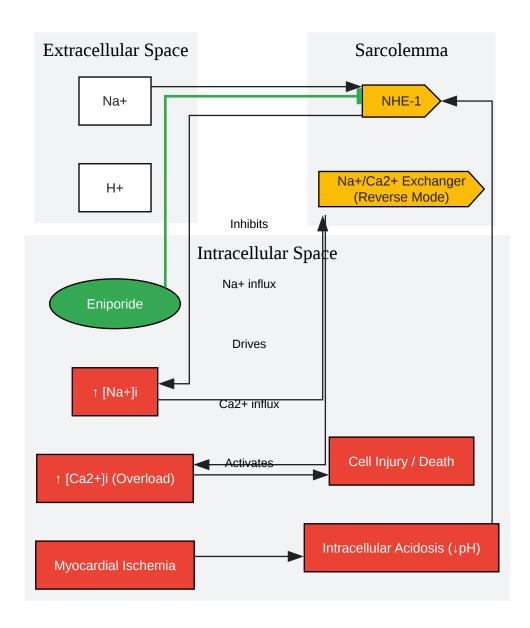
Eniporide exerts its pharmacological effect by directly inhibiting the NHE-1 protein.[1] During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1 to extrude protons from the cell in exchange for sodium ions. This leads to an accumulation of intracellular sodium. The increased intracellular sodium concentration reverses the direction of the sodium-calcium exchanger (NCX), causing an influx of calcium ions and leading to calcium overload. This calcium overload is a key contributor to myocardial cell injury, stunning, and arrhythmias. By inhibiting NHE-1, Eniporide prevents the initial rise in intracellular



sodium, thereby mitigating the subsequent calcium overload and its detrimental effects on cardiomyocytes.[4]

Signaling Pathways

The inhibition of NHE-1 by Eniporide interrupts a critical signaling cascade that leads to cellular damage during ischemia-reperfusion. The following diagram illustrates the key steps in this pathway.



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Caption: Signaling pathway of NHE-1 activation during ischemia and its inhibition by Eniporide.



Preclinical Pharmacology

Extensive preclinical studies in both in vitro and in vivo models have demonstrated the cardioprotective effects of Eniporide.[2] These studies have shown that Eniporide can reduce infarct size, improve cardiac function, and decrease the incidence of arrhythmias following myocardial ischemia-reperfusion injury.[3][6]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Eniporide.

Table 1: In Vitro and In Vivo Efficacy of Eniporide

Parameter	Species/Model	Value	Reference
IC50 (NHE-1 Inhibition)	Human Platelets	12 ng/mL	[7]
Infarct Size Reduction	Rat (in vivo)	Dose-dependent reduction	[7]
Infarct Size Reduction	Pig (in vivo)	3 mg/kg IV improved cardiac performance	[3]

Table 2: Pharmacokinetic Parameters of Eniporide in Healthy Volunteers

Parameter	Value	Reference
Half-life (t½)	~2 hours	[7]
Total Body Clearance	34.4 L/h	[7]
Volume of Distribution (Vdss)	77.5 L	[7]
Renal Excretion (unchanged)	43% of dose	[7]

Experimental Protocols



The following are representative protocols for key experiments used to characterize the activity of **Eniporide hydrochloride**.

In Vitro NHE-1 Inhibition Assay (Platelet Swelling Assay)

This assay measures the inhibition of NHE-1 activity by assessing the swelling of platelets in response to a sodium propionate-induced acid load.

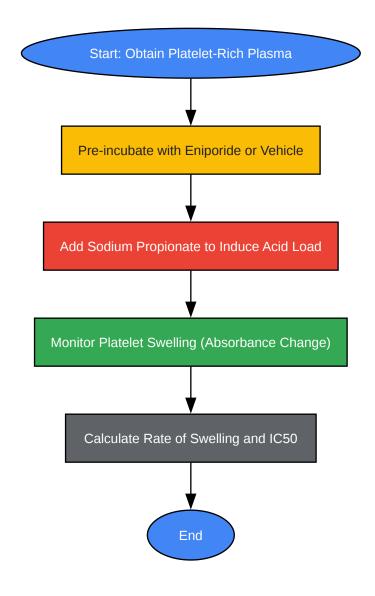
Materials:

- Platelet-rich plasma (PRP)
- Sodium propionate solution
- Eniporide hydrochloride solutions of varying concentrations
- Spectrophotometer or plate reader capable of measuring light scattering or absorbance

Protocol:

- Prepare platelet-rich plasma from whole blood.
- Pre-incubate aliquots of PRP with varying concentrations of Eniporide hydrochloride or vehicle control.
- Induce an intracellular acid load and subsequent NHE-1 activation by adding sodium propionate.
- Monitor the change in light transmittance or absorbance over time. A decrease in absorbance indicates platelet swelling.
- Calculate the rate of swelling for each concentration of Eniporide.
- Determine the IC50 value by plotting the inhibition of swelling rate against the log of the Eniporide concentration.





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Caption: Experimental workflow for the in vitro platelet swelling assay.

In Vivo Myocardial Infarction Model (Rat)

This model is used to assess the cardioprotective effects of Eniporide in a living organism.

Materials:

- · Male Wistar or Sprague-Dawley rats
- Anesthetic (e.g., isoflurane)
- Surgical instruments

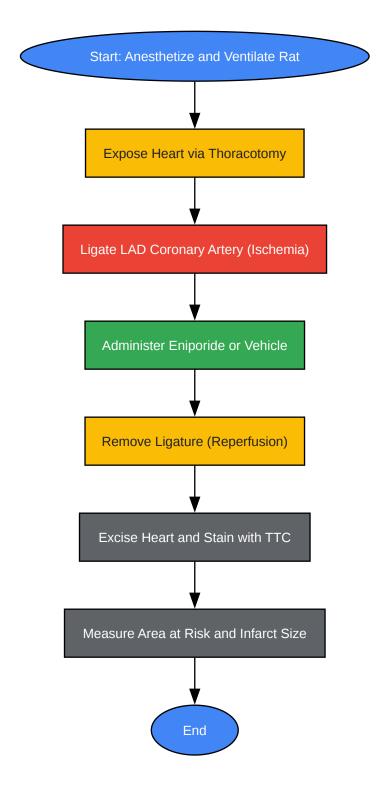


- Ventilator
- Eniporide hydrochloride solution for injection
- Triphenyltetrazolium chloride (TTC) stain

Protocol:

- Anesthetize the rat and initiate mechanical ventilation.
- Perform a thoracotomy to expose the heart.
- Ligate the left anterior descending (LAD) coronary artery to induce myocardial ischemia.
- After a defined period of ischemia (e.g., 30 minutes), administer Eniporide hydrochloride or vehicle intravenously.
- Remove the ligature to allow for reperfusion of the coronary artery.
- After a period of reperfusion (e.g., 2 hours), excise the heart.
- Perfuse the heart with TTC stain to delineate the viable and infarcted tissue.
- Measure the area at risk and the infarct size.
- Calculate the infarct size as a percentage of the area at risk.





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Caption: Experimental workflow for the in vivo rat model of myocardial infarction.

Clinical Studies



The most significant clinical trial of Eniporide was the ESCAMI (Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction) trial.[8][9] This was a large, randomized, double-blind, placebo-controlled phase 2 trial.[8] In the first stage of the study, 100 mg and 150 mg doses of Eniporide showed a reduction in infarct size, particularly in patients undergoing angioplasty.[8][9] However, in the second stage of the trial, there was no significant difference in infarct size between the Eniporide and placebo groups.[8][9] Overall, the study did not demonstrate a significant benefit of Eniporide in reducing infarct size or improving clinical outcomes in patients with acute ST-elevation myocardial infarction.[8]

Conclusion

Eniporide hydrochloride is a well-characterized selective NHE-1 inhibitor that demonstrated significant promise in preclinical models of myocardial ischemia-reperfusion injury. Its mechanism of action, centered on the prevention of intracellular sodium and calcium overload, is well-understood. However, despite the strong preclinical rationale and initial positive signals, the large-scale clinical trial (ESCAMI) did not confirm its efficacy in reducing infarct size or improving clinical outcomes in the broad population of patients with acute myocardial infarction.

[8] The development of Eniporide highlights the challenges of translating promising preclinical findings into clinically effective therapies.

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